Product packaging for Chrysin 7-O-neohesperidoside(Cat. No.:)

Chrysin 7-O-neohesperidoside

Cat. No.: B15494239
M. Wt: 562.5 g/mol
InChI Key: IJJFWUJRFABXCN-QVNVHUMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chrysin 7-O-neohesperidoside (CAS 35775-46-3) is a flavonoid glycoside compound of interest in biochemical and pharmacological research. With a molecular formula of C27H30O13 and a molecular weight of 562.52 g/mol, this chemical is a glycosylated derivative of chrysin, where a disaccharide moiety (neohesperidoside) is attached to the core flavone structure . Glycosylation is a key modification in nature that significantly influences a compound's solubility, distribution, and cellular uptake compared to its aglycone form . This compound can be isolated from natural sources such as Cyclanthera pedata Schrad . The biological activity of this compound is rooted in the properties of its chrysin backbone. Chrysin, a 5,7-dihydroxyflavone found in honey, propolis, and passionflower, has demonstrated a range of promising biological activities in vitro, including antioxidant, anti-inflammatory, and anticancer effects . Researchers are particularly interested in how glycosylation affects these activities and the compound's overall bioavailability. The parent compound, chrysin, is known to be rapidly metabolized and has very low bioavailability in its pure form, and the investigation of its derivatives, like this compound, is a key strategy to overcome this pharmacokinetic limitation . This product is intended for research applications such as studying flavonoid metabolism, exploring mechanisms of action against oxidative stress and inflammation, and profiling natural products. It is supplied as a yellowish powder that is soluble in various organic solvents including DMSO and acetone . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O13 B15494239 Chrysin 7-O-neohesperidoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O13

Molecular Weight

562.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C27H30O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-9,11,18,20-29,31-35H,10H2,1H3/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

IJJFWUJRFABXCN-QVNVHUMTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O)CO)O)O)O)O)O

Origin of Product

United States

Phytochemistry and Natural Occurrence

Botanical Sources and Distribution

While the aglycone, chrysin (B1683763), is well-documented in various plants, honey, and propolis, specific botanical sources for Chrysin 7-O-neohesperidoside (CAS Number: 35775-46-3) are not extensively detailed in current scientific literature. nih.govtargetmol.com However, the presence of structurally similar flavonoid glycosides in various plant families suggests potential areas for future investigation.

For instance, a related compound, 7-O-β-D-glucopyranosylchrysin, has been isolated from Podocytisus caramanicus, a species in the Fabaceae family. nih.gov Furthermore, other neohesperidoside flavonoids, such as acacetin (B1665396) 7-O-neohesperidoside, have been identified in Otanthus maritimus. nih.gov The presence of chrysin-8-C-glucoside has been noted in Prunus avium. mdpi.com These findings indicate that plants producing chrysin and possessing the necessary glycosyltransferases are potential, yet unconfirmed, sources of this compound. The compound is primarily available through chemical suppliers for research purposes. nih.govbiocrick.com

Biogeographical and Ecological Factors Influencing Accumulation

The production and accumulation of flavonoids in plants are significantly influenced by a variety of external factors. nih.gov These compounds play a crucial role in the plant's defense mechanisms against both biotic and abiotic stresses. nih.gov Therefore, the concentration of flavonoid glycosides like this compound in a plant can vary based on its growing conditions.

Key environmental factors include:

Light: Increased exposure to UV radiation is a well-known trigger for flavonoid biosynthesis. These compounds help protect the plant by absorbing harmful UV rays. nih.gov

Temperature: Both high and low temperature extremes can induce stress in plants, leading to an increased accumulation of flavonoids. nih.govmdpi.com

Water Availability: Drought stress has been shown to upregulate the expression of genes involved in the flavonoid biosynthesis pathway, resulting in higher concentrations of these compounds. nih.gov

Geography and Altitude: Factors such as latitude and altitude, which correlate with differences in light intensity, temperature, and seasonality, can markedly affect flavonoid content. nih.govresearchgate.net Studies on walnut husks have shown a correlation between collection altitude and the total phenolic and flavonoid content. researchgate.net

These environmental stressors lead to fine-tuned adjustments in a plant's secondary metabolism, influencing the type and quantity of flavonoids produced. bohrium.com

Extraction and Isolation Methodologies

The process of obtaining pure this compound from a plant matrix involves sophisticated extraction and purification techniques designed to efficiently separate it from a complex mixture of other phytochemicals.

Advanced Solvent Extraction Techniques

Traditional solvent extraction methods are often being replaced by modern "green" techniques that offer higher efficiency, reduced solvent use, and shorter extraction times. mdpi.com Since flavonoid glycosides are polar compounds, solvents like ethanol (B145695), methanol (B129727), or their aqueous mixtures are typically employed. tandfonline.com

Advanced techniques suitable for extracting flavonoid glycosides include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds into the solvent. mdpi.comresearchgate.net Key parameters that are optimized for UAE include temperature, time, ethanol concentration, and the liquid-to-solid ratio. nih.govnih.gov Studies have shown that lower temperatures (e.g., 25°C) can sometimes yield higher total flavonoid content, as higher temperatures can lead to degradation. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix. mdpi.com The polar molecules within the sample absorb microwave energy, causing rapid heating and generating internal pressure that ruptures the plant cells, thereby releasing the target compounds. mdpi.comtandfonline.com This technique has been successfully used for the extraction of chrysin from propolis and various flavonoid glycosides from Chrysanthemum morifolium. nih.govbohrium.comtandfonline.com

Chromatographic Separation and Purification Strategies

Following initial extraction, a multi-step chromatographic process is typically required to isolate a pure compound. A common strategy involves initial fractionation using methods like column chromatography with stationary phases such as Sephadex LH-20, which separates compounds based on polarity and size. jmp.ir

For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity. researchgate.netnih.gov

Preparative HPLC is a powerful technique used to isolate pure compounds from complex mixtures, allowing the collection of the target fraction after it passes through the detector. nih.govlabcompare.com The development of a successful HPLC method is crucial for achieving high purity.

For the analysis and purification of chrysin and its glycosides, reversed-phase HPLC (RP-HPLC) is commonly used. This involves a non-polar stationary phase (the column) and a polar mobile phase. nih.gov

Table 1: Typical HPLC Parameters for Chrysin and its Derivatives

Parameter Description Example
Column The stationary phase, typically a C18 column, provides the surface for separation. nih.gov Hypersil BDS C18 (250 x 4.6 mm, 5µm) nih.gov
Mobile Phase A mixture of solvents that carries the sample through the column. A gradient is often used where the solvent composition changes over time to elute compounds of varying polarities. nih.gov A binary system of acidified water (e.g., with acetic acid or phosphoric acid) and an organic solvent like methanol or acetonitrile (B52724) is common. nih.govnih.gov
Flow Rate The speed at which the mobile phase moves through the column. Typically around 0.5 - 1.0 mL/min for analytical scale. nih.govtandfonline.com
Detection A UV detector is used to identify the compounds as they elute from the column. Flavonoids have characteristic UV absorbance spectra. Chrysin and its derivatives are often detected at wavelengths around 268 nm or 280 nm. nih.govtandfonline.com

| Injection Volume | The amount of sample introduced into the HPLC system. | Typically 20 µL for analytical purposes. tandfonline.com |

By carefully optimizing these parameters, researchers can achieve a baseline separation of this compound from other components in the extract, leading to its isolation with high purity. nih.govtandfonline.com

Counter-Current Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby preventing the irreversible adsorption of samples and ensuring high recovery rates. nih.gov This technique is particularly well-suited for separating polar compounds like flavonoid glycosides from crude extracts.

While specific studies detailing the HSCCC isolation of this compound are not abundant, the methodology has been successfully applied to structurally similar compounds. For instance, flavonoid glycosides have been efficiently separated from the leaves of Lonicera japonica and other plants using this method. nih.gov In a typical application, a two-phase solvent system is selected based on the polarity of the target compounds. The crude or partially purified plant extract is introduced into the system, and separation occurs based on the differential partitioning of the components between the stationary and mobile liquid phases. The combination of HSCCC for initial fractionation followed by another chromatographic step for final purification is a common and effective strategy. nih.gov

Table 1: Examples of Flavonoid Isolation using HSCCC

Target Compound(s) Plant Source Solvent System (v/v/v) Purity Achieved Reference
Lonicerin, Rutin, Hyperoside Lonicera japonica Ethyl acetate-n-butanol-water (various ratios) >96% (after subsequent prep-HPLC) nih.gov
Solid Phase Extraction (SPE) and Preparative Chromatography

Solid Phase Extraction (SPE) is a crucial sample preparation technique used to clean up crude extracts before they are subjected to high-resolution chromatography. SPE can effectively remove interfering substances like pigments, lipids, and highly polar or nonpolar compounds, thus concentrating the flavonoids of interest. This pre-purification step enhances the efficiency and prolongs the life of preparative chromatography columns.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of target compounds from fractions obtained through methods like HSCCC or SPE. nih.gov The use of reversed-phase columns (e.g., C18) is common for flavonoid glycosides.

A study on the isolation of the closely related compound, chrysin-7-O-β-d-glucopyranoside (chrysin-7G), from cherry peduncles provides a clear example of this process. An ethyl acetate (B1210297) residue of the plant extract was purified using preparative HPLC on a YMC-Pack Polymer C18 column. nih.gov A gradient of methanol in acidified water was used as the mobile phase to elute the target compound, yielding the purified chrysin glycoside. nih.gov This approach highlights the power of prep-HPLC in isolating specific glycosides to a high degree of purity. nih.govresearchgate.net

Table 2: Example of Preparative HPLC for Chrysin Glycoside Isolation

Target Compound Plant Source Column Mobile Phase Purity Achieved Reference
Chrysin-7-O-β-d-glucopyranoside Cherry peduncles YMC-Pack Polymer C18 Gradient of Methanol and 0.1% Trifluoroacetic Acid in H₂O 86% nih.gov

Emerging Technologies in Natural Product Isolation

The field of natural product extraction is continually evolving, with a focus on developing more efficient, rapid, and environmentally friendly methods, often referred to as "green" technologies. researchgate.net These modern techniques offer significant advantages over traditional methods like Soxhlet or maceration, which often require large volumes of organic solvents and long extraction times. mdpi.comnih.gov

Key emerging technologies applicable to the extraction of flavonoids include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to directly heat the solvent and plant matrix, causing cell walls to rupture and release target compounds more quickly and efficiently. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates localized high pressure and temperature, enhancing solvent penetration and mass transfer, which accelerates the extraction process. nih.govnih.gov

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which increases their solvating power and allows for faster and more complete extraction with less solvent consumption compared to traditional methods. mdpi.com

Supercritical Fluid Extraction (SFE): This method often uses carbon dioxide (CO₂) above its critical temperature and pressure. In this supercritical state, CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is a highly selective and "green" technique as the CO₂ can be easily removed from the extract by depressurization. nih.govmdpi.com

These advanced methods are characterized by reduced extraction times, lower solvent consumption, and often higher yields, making them superior alternatives for obtaining flavonoids from natural sources. nih.govmdpi.com

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthetic Routes

Flavonoids are a diverse group of natural substances with a characteristic 15-carbon skeleton. sci-hub.se Their synthesis is a prime example of how plants produce a wide array of compounds from a few common starting materials. wikipedia.org

Phenylpropanoid Pathway Precursors

The journey to creating flavonoids starts with the phenylpropanoid pathway. wikipedia.orgnih.gov This pathway uses the amino acid phenylalanine as its starting point. wikipedia.orgnih.gov Through a series of enzymatic reactions, phenylalanine is converted into 4-coumaroyl-CoA, a key intermediate molecule. wikipedia.orgwikipedia.org This process involves several important enzymes, including phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.gov The formation of 4-coumaroyl-CoA marks a critical branch point, leading to the production of a vast array of natural products, including flavonoids. wikipedia.org

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) Dependent Steps

The first committed step in flavonoid biosynthesis is catalyzed by the enzyme chalcone synthase (CHS). nih.govwikipedia.org CHS takes one molecule of 4-coumaroyl-CoA and combines it with three molecules of malonyl-CoA to create a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgwikipedia.orgacs.org This reaction forms the basic C6-C3-C6 skeleton that is characteristic of all flavonoids. nih.gov

Following the action of CHS, the newly formed chalcone is acted upon by another enzyme called chalcone isomerase (CHI). ijfmr.comnih.gov CHI catalyzes the closure of a heterocyclic C-ring, converting the open-chain chalcone into a flavanone (B1672756), specifically (2S)-naringenin. ijfmr.comnih.gov This step is crucial for establishing the three-ring structure that is typical of most flavonoids. wikipedia.org In some cases, a chalcone isomerase-like protein (CHIL) can assist CHS in producing naringenin chalcone more efficiently. nih.gov For the biosynthesis of chrysin (B1683763), a specific pathway involving cinnamic acid, cimmamoyl-CoA ligase (CLL-7), CHS-2, and CHI leads to the formation of pinocembrin (B1678385), a precursor to chrysin. taylorandfrancis.com

Flavanone 3-Hydroxylase (F3H) and Flavonol Synthase (FLS) Contributions

Once the flavanone is formed, it can be further modified by a variety of enzymes to create different classes of flavonoids. ijfmr.com Flavanone 3-hydroxylase (F3H) is a key enzyme that introduces a hydroxyl group at the 3-position of the C-ring, converting flavanones into dihydroflavonols. nih.govwikipedia.org For example, F3H converts naringenin to dihydrokaempferol. mdpi.com This reaction is a critical branch point in the flavonoid pathway, as dihydroflavonols are the precursors for both flavonols and anthocyanins. nih.govijfmr.commdpi.com

Flavonol synthase (FLS) then acts on these dihydroflavonols, introducing a double bond into the C-ring to produce flavonols. ijfmr.com F3H and FLS are both part of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family of enzymes. mdpi.com While F3H is essential for the production of dihydroflavonols, FLS is specifically responsible for the final step in flavonol synthesis. mdpi.com In the context of chrysin, which is a flavone (B191248), a different enzyme, flavone synthase (FNS), would act on the flavanone precursor. taylorandfrancis.com Specifically, a specialized isoform of flavone synthase (FNSII-2) converts pinocembrin to chrysin. taylorandfrancis.com

Specific Glycosylation Mechanisms Leading to Chrysin 7-O-neohesperidoside

Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids and plays a crucial role in their chemical properties and biological activities. sci-hub.se

Role of Glycosyltransferases in Neohesperidoside Formation

The formation of this compound involves the attachment of a neohesperidose sugar molecule to the chrysin backbone. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). GTs are responsible for transferring a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule, in this case, chrysin. The formation of the neohesperidoside linkage specifically requires a sequence of glycosylation steps.

Enzymatic Specificity and Regioselectivity at the 7-O Position

The attachment of the neohesperidoside to the chrysin molecule occurs at a specific position, the 7-hydroxyl group. This precise placement is due to the high regioselectivity of the glycosyltransferases involved. These enzymes have specific active sites that recognize and bind to the chrysin molecule in a particular orientation, ensuring that the sugar is attached only to the 7-O position. This enzymatic control is crucial for the synthesis of a single, well-defined compound like this compound, rather than a mixture of different isomers. While the general mechanisms of flavonoid glycosylation are understood, the specific glycosyltransferases responsible for the formation of this compound have not been extensively characterized in the available literature. However, studies on similar flavonoid glycosides suggest that a cascade of specific GTs would be required to first attach a glucose and then a rhamnose sugar to the 7-hydroxyl group of chrysin to form the neohesperidoside moiety.

Compound Information

Regulation of Biosynthesis

The biosynthesis of this compound is a multi-step process involving the core flavonoid pathway to produce the chrysin aglycone, followed by a specific glycosylation step. The regulation of this pathway is complex, involving intricate genetic and environmental controls that dictate the timing and quantity of its accumulation.

Genetic and Transcriptomic Analysis of Biosynthetic Enzymes

The formation of the chrysin aglycone is a well-understood branch of the phenylpropanoid pathway. It begins with the amino acid phenylalanine and proceeds through the action of several key enzymes. The final step in the synthesis of this compound is the attachment of a neohesperidose sugar molecule to the 7-hydroxyl group of chrysin, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).

The expression of the genes encoding these biosynthetic enzymes is tightly regulated at the transcriptional level. While specific transcriptomic analyses for the complete this compound pathway are not extensively documented, studies on chrysin and other flavonoids in various plant and microbial species provide a clear framework.

Key enzymes and their genetic regulation include:

Phenylalanine ammonia-lyase (PAL): This is the first committed enzyme in the phenylpropanoid pathway. Its corresponding gene is often upregulated in response to various stimuli, initiating the flow of carbon into flavonoid biosynthesis. caldic.com

Chalcone synthase (CHS) and Chalcone isomerase (CHI): These enzymes are central to the formation of the flavonoid skeleton. CHS catalyzes the condensation reaction to form chalcone, which is then cyclized by CHI to produce a flavanone precursor.

Flavone synthase (FNS): This enzyme converts the flavanone precursor into a flavone, in this case, chrysin.

UDP-glycosyltransferases (UGTs): This large family of enzymes is responsible for glycosylating the chrysin aglycone. The specific UGT that attaches neohesperidose to the 7-O position of chrysin has not yet been definitively identified and characterized in plants. However, the induction of UGTs is a critical regulatory point. For instance, in human intestinal cells, exposure to chrysin has been shown to induce the expression of UGT1A subfamily proteins, demonstrating a feedback mechanism. nih.gov

Transcriptomic studies in fungi have also shed light on chrysin production. In the marine endophytic fungus Chaetomium globosum, the presence of key flavonoid pathway intermediates like chalcone and chrysin itself confirms the activity of the necessary biosynthetic machinery. nih.gov Analysis of gene expression often reveals that the genes for these enzymes are co-regulated, meaning they are switched on and off together in response to specific signals. This coordinated expression is controlled by transcription factors, such as those from the MYB and bHLH families, which bind to promoter regions of the biosynthetic genes to activate or suppress their transcription in response to developmental and environmental cues. encyclopedia.pub

Environmental and Developmental Influences on Accumulation

The production and accumulation of flavonoids, including this compound, are significantly influenced by both the developmental stage of the organism and a wide range of environmental factors. researchgate.netnih.gov These factors often act as signals that modulate the expression of the biosynthetic genes discussed previously.

Developmental Influences: The concentration of flavonoids can vary substantially between different plant tissues (roots, stems, leaves, flowers, and fruits) and change as the plant ages. For example, a related compound, Chrysin 7-O-β-D-glucopyranoside, has been identified in the peduncles (stems) of sweet cherries (Prunus avium). nih.govresearchgate.net This tissue-specific accumulation suggests that the genes responsible for its synthesis are primarily active in those specific organs.

Environmental Influences: Plants and microbes adjust their secondary metabolism in response to environmental stress. Abiotic factors such as light (especially UV radiation), temperature, water availability (drought), and soil composition (salinity, mineral content) are potent regulators of flavonoid biosynthesis. nih.govsemanticscholar.org These stressors can trigger a protective response in the organism, leading to an increased accumulation of flavonoids which often have antioxidant properties. encyclopedia.pub

Research on the fungus Chaetomium globosum provides specific insights into how environmental stressors affect the yield of the chrysin aglycone. nih.gov

Salinity: Salt stress, induced by increasing concentrations of sodium chloride (NaCl), also modulated chrysin production. A moderate level of salinity was shown to enhance the yield, likely as part of a stress-response mechanism. nih.gov

UV Radiation: Exposure to UV radiation is a well-known elicitor of flavonoid biosynthesis in many organisms. In C. globosum, UV exposure was used as an abiotic elicitor to successfully increase the production of chrysin. nih.gov

The data from these experiments illustrate the dynamic regulation of the chrysin biosynthetic pathway by environmental cues.

Table 1: Effect of Temperature on Chrysin Production in Chaetomium globosum

Temperature (°C) Chrysin Concentration (mg/L) Fungal Biomass (g/L)
4 Low (not specified) Low (not specified)
28 1.81 2.9
32 14.02 3.7
35 11.23 3.1

Data sourced from a study on Chaetomium globosum, where chrysin production was measured after 28 days of growth in M1D suspension culture. nih.gov

Table 2: Effect of Salinity (NaCl) on Chrysin Production in Chaetomium globosum

NaCl Concentration (mM) Chrysin Concentration (mg/L)
0 (Control) 1.81
100 12.37
200 10.11
300 7.94
400 6.23
500 4.89

Data sourced from a study on Chaetomium globosum, showing the impact of varying salinity levels on chrysin yield. nih.gov

Synthetic Chemistry and Derivatization

Total Synthesis Approaches for Chrysin (B1683763) 7-O-neohesperidoside

The total synthesis of a complex natural product such as Chrysin 7-O-neohesperidoside, which features a flavone (B191248) aglycone linked to a disaccharide, presents significant chemical challenges. Success hinges on the strategic formation of the glycosidic bond and the judicious use of protecting groups to ensure regioselectivity and stereoselectivity.

Strategies for Glycosidic Bond Formation

The creation of the O-glycosidic linkage between the chrysin aglycone and the neohesperidose moiety is a critical step in the total synthesis. Several strategies can be employed for flavonoid glycosylation, broadly categorized into three approaches: glycosylation of starting materials, glycosylation of intermediate products, and glycosylation of the final aglycone. nih.gov The latter is the most common for synthesizing flavone glycosides like the target compound. nih.gov

Key to this process is the choice of the glycosyl donor , a sugar derivative with a leaving group at the anomeric position. The nature of this donor significantly influences the yield and stereochemistry of the final product. nih.gov For instance, the use of glycosyl halides or trichloroacetimidates are common methods. The Koenigs-Knorr reaction, utilizing glycosyl bromides or chlorides in the presence of a heavy metal salt promoter, has been a classical approach. More modern methods often employ glycosyl trichloroacetimidates under acidic conditions, which can offer milder reaction conditions and improved yields.

The stereoselective formation of the glycosidic bond is another major consideration. The goal is to achieve the correct anomeric configuration (α or β) at the linkage. The presence of a participating group at the C-2 position of the glycosyl donor, such as an acetyl group, can direct the formation of a 1,2-trans-glycosidic bond through anchimeric assistance. For the synthesis of neohesperidosides, which contain a 1→2 linkage between L-rhamnose and D-glucose, a stepwise approach is typically necessary. This involves first synthesizing the disaccharide donor, neohesperidose, and then coupling it with the chrysin aglycone.

Recent advancements have also explored enzymatic and chemoenzymatic approaches. Glycosyltransferases, for example, offer high regio- and stereoselectivity, providing a greener alternative to traditional chemical methods. researchgate.net However, the availability and substrate specificity of these enzymes can be limiting factors.

Protecting Group Chemistry in Complex Flavonoid Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like this compound. jocpr.comnumberanalytics.comnumberanalytics.com They temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. wikipedia.orgorganic-chemistry.org In flavonoid glycoside synthesis, both the flavonoid aglycone and the carbohydrate moiety require careful protection.

For the chrysin (5,7-dihydroxyflavone) core, the hydroxyl groups at positions 5 and 7 have different reactivities. The 5-hydroxyl group is typically less reactive due to chelation with the C-4 carbonyl group. This inherent difference can sometimes be exploited for selective reactions. However, to ensure regioselective glycosylation at the 7-position, the 5-hydroxyl group is often protected. Common protecting groups for phenolic hydroxyls include benzyl (B1604629) ethers, which are stable under a variety of conditions and can be removed by hydrogenolysis, and silyl (B83357) ethers, which offer varying degrees of lability depending on the substituents on the silicon atom. jocpr.com

The disaccharide moiety, neohesperidose, also possesses multiple hydroxyl groups that must be protected to ensure that glycosylation occurs only at the desired position on the chrysin aglycone. Acetyl (Ac) and benzoyl (Bz) esters are frequently used to protect the hydroxyl groups of carbohydrates. They are typically stable to the conditions of glycosylation and can be removed under basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727). nih.gov The choice of protecting groups for the sugar and the aglycone must be "orthogonal," meaning that the protecting groups on the sugar can be removed without affecting those on the aglycone, and vice versa. organic-chemistry.org This orthogonal strategy allows for the selective deprotection of specific functional groups at different stages of the synthesis. jocpr.comorganic-chemistry.org

The final step in the synthesis is the deprotection of all protecting groups to yield the natural product. This step must be carefully planned to avoid degradation of the newly formed glycosidic bond or the flavonoid core. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy to explore structure-activity relationships and to develop compounds with improved pharmacological profiles. jocpr.comresearchgate.netnih.govacs.orgjocpr.com Modifications can be made to the flavone core, the glycosidic moiety, or through the implementation of prodrug strategies.

Structural Modification at the Flavone Core

Modifying the chrysin aglycone can lead to derivatives with altered biological activities. These modifications can involve the introduction of various substituents onto the A and B rings of the flavone skeleton. jocpr.com

For instance, alkylation, acylation, or sulfonation of the remaining free hydroxyl group (at position 5) can be performed. webofproceedings.orgresearchgate.net Additionally, electrophilic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the aromatic rings, although the directing effects of the existing substituents must be considered. The introduction of different substituents on the B-ring can also be achieved by starting the synthesis with a substituted benzaldehyde (B42025) in the initial steps of flavone synthesis. jocpr.com The Smiles rearrangement has been utilized as a novel method for preparing 7-aminochrysin derivatives, resulting in diphenylamine-type compounds. dartmouth.edunih.gov

Modification Strategy Example of Functional Group/Substituent Potential Impact
Alkylation/AcylationIntroduction of alkyl or acyl groups at the 5-OH position. researchgate.netAltered lipophilicity and membrane permeability.
SulfonationAddition of a sulfonate group. webofproceedings.orgIncreased water solubility.
HalogenationIntroduction of fluorine, chlorine, or bromine atoms.Modified electronic properties and potential for enhanced binding to biological targets.
NitrationAddition of a nitro group.Can serve as a precursor for an amino group, which can be further functionalized.
B-Ring SubstitutionUse of substituted benzaldehydes in the initial synthesis. jocpr.comModulation of biological activity based on the nature and position of the substituent.

Glycosidic Moiety Alterations

Alterations to the neohesperidose portion of the molecule can significantly impact its pharmacokinetic properties, such as absorption and metabolism. nih.gov This can involve changing the nature of the sugar units, the linkage between them, or the anomeric configuration.

For example, replacing the neohesperidose with a simple monosaccharide, like glucose or rhamnose, can affect how the compound is recognized and processed by glycosidases in the body. nih.gov The synthesis of such analogues would involve using the corresponding protected monosaccharide donor in the glycosylation step. Furthermore, changing the interglycosidic linkage from a 1→2 to a 1→4 or 1→6 linkage would result in a different disaccharide with potentially different enzymatic stability. The stereochemistry of the glycosidic bond can also be varied, for example, by synthesizing the β-anomer instead of the naturally occurring α-anomer of the rhamnosidic linkage.

Enzymatic and chemoenzymatic methods are particularly useful for these types of modifications. acs.orgnih.gov Glycosidases can be used in transglycosylation reactions to attach different sugar moieties to the chrysin aglycone. acs.org This approach can provide access to a diverse range of glycosylated derivatives that may be difficult to obtain through purely chemical synthesis.

Modification Type Specific Alteration Potential Consequence
Sugar IdentityReplacement of neohesperidose with glucose, rhamnose, or other sugars. nih.govAltered solubility, bioavailability, and metabolism. nih.gov
Interglycosidic LinkageChange from a 1→2 linkage to a 1→4 or 1→6 linkage.Different enzymatic stability and three-dimensional shape.
Anomeric ConfigurationSynthesis of a β-anomer instead of the natural α-anomer.Modified interaction with enzymes and receptors.
DeglycosylationEnzymatic removal of one or both sugar units. nih.govGeneration of the aglycone or a monosaccharide glycoside.

Prodrug Strategies for Modified Pharmacokinetic Profiles

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.gov This approach is often used to overcome poor pharmacokinetic properties such as low solubility or poor membrane permeability. nih.govmdpi.com For flavonoid glycosides, which are often hydrophilic, a common prodrug strategy involves increasing their lipophilicity to enhance absorption.

One approach is to esterify the free hydroxyl groups on the sugar moiety with lipophilic groups, such as long-chain fatty acids. These ester prodrugs are more lipid-soluble and can more easily cross cell membranes. Once inside the body, cellular esterases can cleave the ester bonds, releasing the active flavonoid glycoside. Another strategy involves the synthesis of macromolecular prodrugs, where the flavonoid is conjugated to a polymer backbone. nih.gov This can improve solubility and stability, and potentially allow for targeted drug delivery. nih.gov The design of prodrugs for flavonoids aims to mask the polar hydroxyl groups, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal wall. Upon absorption, these prodrugs are designed to be cleaved by enzymes like esterases or cytochrome P450 enzymes to release the parent active compound. wikipedia.org

Prodrug Approach Carrier/Promoiety Mechanism of Action Intended Improvement
Lipophilic Ester ProdrugsLong-chain fatty acids (e.g., stearic acid). nih.govIncreased lipophilicity for enhanced passive diffusion across cell membranes. Cleavage by cellular esterases to release the active drug.Improved oral bioavailability.
Amino Acid ConjugatesCoupling of amino acids to the flavonoid structure. researchgate.netMay utilize amino acid transporters for active uptake. Cleavage by peptidases.Enhanced absorption and potentially targeted delivery.
Macromolecular ProdrugsPolymeric backbones (e.g., PEG, PLGA). nih.govnih.govImproved solubility and stability. Can be designed for controlled release or targeted delivery.Increased circulation time and site-specific drug release.

Biocatalytic and Chemoenzymatic Synthesis Methods

The synthesis of this compound through biocatalytic and chemoenzymatic routes represents a sophisticated approach to achieving specific glycosylation, a process that is often challenging to control through traditional chemical synthesis. While direct enzymatic synthesis of this compound is not extensively documented in dedicated studies, the broader field of flavonoid glycosylation provides a clear and scientifically supported pathway for its potential biocatalytic production. This typically involves the use of specific enzymes known as glycosyltransferases (GTs). wikipedia.org

The formation of the neohesperidoside moiety (rhamnosyl-α-1,2-glucose) at the 7-hydroxyl group of a flavonoid aglycone is a two-step enzymatic process. This sequential glycosylation has been observed in the biosynthesis of bitter flavonoid 7-O-neohesperidosides in tea plants (Camellia sinensis) and provides a model for the synthesis of this compound. acs.org

The initial step is the glucosylation of the 7-hydroxyl group of the flavonoid aglycone. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose molecule from a UDP-glucose donor to the flavonoid. acs.orgnih.gov The subsequent step involves the rhamnosylation of the newly attached glucose at its 2-hydroxyl position. This is carried out by a specific UDP-rhamnosyltransferase (UGT), which utilizes UDP-rhamnose as the sugar donor, resulting in the formation of the 7-O-neohesperidoside. acs.org

A study on tea plants identified two specific UGTs responsible for this sequential glycosylation. A glucosyltransferase first creates the flavonoid 7-O-glucoside, which then serves as the substrate for a branch-forming rhamnosyltransferase, CsUGT79B28, that specifically adds rhamnose to the 2''-OH position of the glucose moiety. acs.org This rhamnosyltransferase showed a clear preference for UDP-rhamnose as the sugar donor. acs.org

While the substrate specificity of these particular enzymes for chrysin has not been explicitly detailed, the characterization of various flavonoid UGTs from different plant sources, such as sweet orange (Citrus sinensis), demonstrates their ability to act on a broad range of flavonoid substrates, including hesperetin, naringenin (B18129), and kaempferol (B1673270). nih.gov This suggests that a similar two-enzyme system could be developed for the specific synthesis of this compound.

The following tables summarize the key enzymes and potential reaction steps involved in the biocatalytic synthesis of a flavonoid 7-O-neohesperidoside, based on characterized enzymatic pathways.

Table 1: Enzymes and Reactions in the Biocatalytic Synthesis of Flavonoid 7-O-Neohesperidosides

StepEnzyme ClassSpecific Enzyme ExampleSubstrate (Aglycone)Sugar DonorProduct
1UDP-glucosyltransferase (UGT)Flavonoid 7-O-glucosyltransferaseChrysinUDP-glucoseChrysin 7-O-glucoside
2UDP-rhamnosyltransferase (UGT)CsUGT79B28Chrysin 7-O-glucosideUDP-rhamnoseThis compound

Table 2: Substrate Specificity of a Key Rhamnosyltransferase

EnzymeSugar Acceptor (Flavonoid 7-O-glucoside)Sugar DonorProduct
rCsUGT79B28Naringenin 7-O-glucosideUDP-rhamnoseNaringenin 7-O-neohesperidoside
rCsUGT79B28Naringenin 7-O-glucosideUDP-galactoseNot Detected
rCsUGT79B28Naringenin 7-O-glucosideUDP-glucoseNot Detected

This data is based on the characterization of CsUGT79B28 from Camellia sinensis and is presented here as a model for the potential synthesis of this compound. acs.org

Chemoenzymatic strategies can also be employed, where chemical synthesis provides a modified substrate that is then acted upon by an enzyme. For instance, a chrysin derivative could be chemically synthesized to facilitate enzymatic glycosylation. However, for the specific formation of the glycosidic bond in this compound, a purely biocatalytic approach using a sequence of glycosyltransferases offers a highly specific and efficient route, avoiding the complex protection and deprotection steps often required in chemical synthesis.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Profiling

Chromatographic methods are fundamental in isolating Chrysin (B1683763) 7-O-neohesperidoside from complex matrices and profiling its presence. The choice between liquid and gas chromatography is dictated by the compound's inherent physicochemical properties, primarily its polarity and volatility.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier technique for the analysis of flavonoid glycosides like Chrysin 7-O-neohesperidoside due to its high resolution, speed, and sensitivity. While specific UHPLC methods for this exact compound are not extensively detailed in public literature, the analytical approaches for structurally similar compounds, such as chrysin and its other conjugates, provide a clear framework.

Methods developed for chrysin and its phase II metabolites are readily adaptable. nih.govresearchgate.net These methods typically employ a C18 reversed-phase column, which separates compounds based on hydrophobicity. mdpi.com A gradient elution system is common, starting with a higher proportion of aqueous solvent (often containing a small percentage of formic acid to improve peak shape and ionization efficiency) and gradually increasing the organic solvent component, such as acetonitrile (B52724) or methanol (B129727). mdpi.com This gradient allows for the effective separation of the polar glycoside from its less polar aglycone and other matrix components. The high sensitivity and reproducibility of UHPLC-based methods make them ideal for pharmacokinetic studies and the quantification of the compound in biological samples. nih.gov

Table 1: Typical UHPLC Parameters for Analysis of Related Flavonoids

ParameterTypical Value/ConditionSource
Column C18 Reversed-Phase (e.g., 50 mm × 3.0 mm, 1.8 µm) mdpi.com
Mobile Phase A Water with 0.1% Formic Acid mdpi.com
Mobile Phase B Acetonitrile and/or Methanol mdpi.com
Flow Rate 0.4 - 0.6 mL/min mdpi.com
Elution Type Gradient mdpi.com
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

Gas Chromatography (GC) Considerations for Derivatized Forms

Gas Chromatography (GC) is generally not suitable for the direct analysis of intact flavonoid glycosides like this compound. This is due to their low volatility and thermal instability, which would cause them to decompose at the high temperatures required for GC analysis.

To utilize GC, a two-step process is necessary:

Hydrolysis: The glycosidic bond is cleaved, typically through acid hydrolysis, to separate the sugar moiety (neohesperidose) from the chrysin aglycone.

Derivatization: The resulting chrysin aglycone, which still possesses hydroxyl groups that hinder volatilization, must be chemically modified. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. researchgate.net

The derivatized chrysin-TMS ether is significantly more volatile and thermally stable, allowing for its analysis by GC, often coupled with a mass spectrometer (GC-MS). researchgate.net This approach is useful for confirming the identity of the aglycone part of the molecule.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight, elemental composition, and structure.

LC-MS/MS and UHPLC-Q-TOF/MS for Identification and Fingerprinting

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry like Quadrupole Time-of-Flight (Q-TOF/MS), is the gold standard for the identification of flavonoid glycosides. ekb.eg UPLC-ESI-QTOF-MS/MS has been successfully used for the comprehensive metabolite profiling of plant extracts containing a wide array of flavonoids and other phenolic compounds. ekb.egnih.gov

These techniques offer:

High Specificity: By monitoring specific precursor-to-product ion transitions in MS/MS (a mode known as Multiple Reaction Monitoring or MRM), compounds can be quantified with high selectivity even in complex mixtures. mdpi.com

Accurate Mass Measurement: UHPLC-Q-TOF/MS provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental formula of the parent ion and its fragments, greatly enhancing confidence in its identification. ekb.eg

Metabolic Fingerprinting: The total ion chromatogram (TIC) and the corresponding mass spectra generated by these methods serve as a chemical "fingerprint" of a sample, useful for quality control and comparative studies. ekb.eg

Ionization Techniques and Fragmentation Patterns

Electrospray ionization (ESI) is the most common ionization technique for analyzing flavonoid glycosides, as it is a soft ionization method that typically keeps the fragile glycosidic bond intact, allowing for the detection of the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]− in negative ion mode. researchgate.netekb.eg

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides key structural information. For this compound, the primary fragmentation event is the cleavage of the O-glycosidic bond. This is a characteristic fragmentation for flavonoid O-glycosides.

Based on the analysis of structurally related flavanone (B1672756) neohesperidosides like neohesperidin (B1678168), the following fragmentation can be proposed for this compound ([M-H]−) in negative ion mode: researchgate.net

Glycosidic Bond Cleavage: The primary fragmentation pathway involves the loss of the neohesperidose sugar moiety (composed of rhamnose and glucose, mass ≈ 308 Da). This results in a prominent fragment ion corresponding to the deprotonated chrysin aglycone [Chrysin - H]− at a mass-to-charge ratio (m/z) of 253.

Sugar Fragmentation: Further fragmentation of the disaccharide unit can also occur, though these are often less intense.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Description of Neutral LossSource
[M-H]⁻ (561.5)253.05Loss of neohesperidose moiety (rhamnosyl-glucose) researchgate.net
[M+H]⁺ (563.5)255.06Loss of neohesperidose moiety (rhamnosyl-glucose) researchgate.net

(Note: The m/z values are theoretical and based on the structure. The precursor ion corresponds to Chrysin (C15H10O4, MW=254.24) + Neohesperidose (C12H22O10, MW=326.3). The total molecular weight is 580.54 g/mol . The fragmentation of the aglycone itself can produce further product ions characteristic of the flavone (B191248) structure.)

Spectroscopic Techniques for Advanced Structural Analysis (excluding basic properties)

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for complete, unambiguous structural elucidation. For a molecule like this compound, a suite of advanced NMR experiments would be required to confirm its structure.

Though specific advanced NMR data for this compound is not widely published, the analysis of novel chrysin derivatives demonstrates the power of these techniques. nih.gov One-dimensional (1H and 13C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are crucial.

1H NMR: Would be used to identify the number and environment of all protons in the molecule, including the characteristic signals of the A and B rings of the chrysin backbone, and the protons within the two sugar units.

13C NMR: Would identify all the carbon atoms in the structure. nih.gov

2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly critical. It shows correlations between protons and carbons that are two or three bonds away. This technique would be used to definitively establish the point of attachment of the neohesperidose sugar to the chrysin aglycone at the 7-position oxygen and to confirm the 1→2 linkage between the rhamnose and glucose units that defines it as a neohesperidoside.

The combination of these advanced chromatographic and spectroscopic methods provides a powerful toolkit for the definitive characterization and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of complex natural molecules like this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), each proton and carbon atom in the molecule can be precisely assigned.

A critical aspect of the structural analysis is the determination of the stereochemistry of the glycosidic bonds. The anomeric protons of the sugar units provide key diagnostic signals. Specifically, the coupling constant of the anomeric proton of the rhamnose moiety is used to confirm its α-L-rhamnopyranosyl configuration. Furthermore, long-range correlations observed in the HMBC spectrum are instrumental in establishing the connectivity between the chrysin aglycone and the neohesperidose sugar. These correlations reveal the attachment of the glucose unit to the 7-hydroxyl group of chrysin and the subsequent linkage of the rhamnose unit to the glucose.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present within the this compound molecule. The resulting spectrum exhibits characteristic absorption bands that signify the presence of hydroxyl (-OH) groups, the carbonyl (C=O) group of the γ-pyrone ring, aromatic C-H bonds, and the carbon-carbon double bonds (C=C) of the aromatic rings.

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure and chromophores of the flavonoid. Chrysin and its glycosides typically show two main absorption bands in the UV-Vis spectrum. epa.gov Band I, appearing at a longer wavelength, is associated with the cinnamoyl system (B-ring), while Band II, at a shorter wavelength, corresponds to the benzoyl system (A-ring). For the parent compound chrysin, the maximum absorbance (λmax) is often detected around 268 nm. ijpbs.comresearchgate.net

Spectroscopic Data for Chrysin and its Derivatives
Technique Characteristic Features
¹H NMR Provides signals for aromatic protons and the anomeric protons of the sugar units.
¹³C NMR Shows resonances for all carbon atoms in the aglycone and sugar moieties.
IR (cm⁻¹) Characteristic bands for O-H, C=O, and aromatic C=C stretching.
UV-Vis (nm) Exhibits two primary absorption bands (Band I and Band II) characteristic of the flavone structure.

Quantitative Determination in Biological and Botanical Matrices

To assess the prevalence and potential biological significance of this compound, its accurate quantification in complex matrices like plant tissues and biological fluids is necessary. The most widely used technique for this purpose is high-performance liquid chromatography (HPLC), frequently coupled with a UV detector or a mass spectrometer (MS). researchgate.net

Method Validation and Analytical Performance Parameters

For quantitative data to be considered reliable and reproducible, the analytical methods must undergo rigorous validation. This process assesses several key performance parameters as stipulated by international guidelines:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For chrysin, linearity has been demonstrated in concentration ranges such as 2-10 μg/mL with a high regression coefficient (R²) value of 0.998. eurekaselect.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, with acceptance criteria for chrysin typically falling between 98-102%. ijpbs.com

Precision: The degree of repeatability of the method, expressed as the relative standard deviation (%RSD) for multiple measurements. For a precise method, the %RSD is generally required to be less than 2%. eurekaselect.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For chrysin, reported LOD and LOQ values can be as low as 0.004748 µg/mL and 0.014244 µg/mL, respectively.

Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components in the sample matrix.

Preclinical Pharmacological Investigations and Mechanistic Studies

Molecular Target Identification and Ligand Binding Studies

The precise molecular targets of Chrysin (B1683763) 7-O-neohesperidoside remain largely uncharacterized in publicly available scientific literature. However, studies on its aglycone, chrysin, and other related flavonoid glycosides provide a foundational framework for predicting its potential interactions and pharmacological effects. It is important to note that the addition of a neohesperidoside moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent compound, and therefore, the following sections are based on the activities of structurally related molecules and may not be directly transferable to Chrysin 7-O-neohesperidoside.

Receptor and Enzyme Binding Assays

Direct receptor and enzyme binding assays for this compound are not extensively documented. However, research on other chrysin derivatives and flavonoid glycosides suggests potential interactions with various biological targets. For instance, a study on chrysin-6-C-fucopyranoside, another chrysin glycoside isolated from Cyclanthera pedata, demonstrated selective agonist activity towards Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov This finding suggests that chrysin glycosides can interact with nuclear receptors, which are key regulators of metabolism and inflammation.

Furthermore, studies on the aglycone chrysin and its major metabolites, chrysin-7-sulfate and chrysin-7-glucuronide, have shown inhibitory effects on various cytochrome P450 enzymes, such as CYP2C9, and transporters like OATP1B1, OATP1B3, OATP2B1, and BCRP. nih.gov While these are metabolites and not the neohesperidoside conjugate, they highlight the potential for chrysin derivatives to modulate the activity of crucial enzymes and transporters involved in drug metabolism and disposition.

Table 1: Potential Molecular Targets of Chrysin and its Derivatives Based on In Vitro Assays

CompoundTargetEffectReference
Chrysin-6-C-fucopyranosidePPARγSelective Agonist nih.govnih.gov
Chrysin and its conjugatesCYP2C9, OATP1B1, OATP1B3, OATP2B1, BCRPInhibition nih.gov

Note: This table presents data for related compounds, as direct experimental data for this compound is not currently available.

Computational Approaches: Molecular Docking and Dynamics Simulations

In the absence of direct experimental data for this compound, computational methods such as molecular docking and dynamics simulations for its parent compound, chrysin, can offer predictive insights into its potential binding affinities and interaction mechanisms.

Molecular docking studies with chrysin have explored its binding to a variety of protein targets. For example, docking analyses have been used to investigate the interaction of chrysin with enzymes and receptors implicated in various diseases. These computational models can predict the binding energy and identify key amino acid residues involved in the interaction, providing a rationale for the observed biological activities of chrysin.

Molecular dynamics simulations further complement these docking studies by providing a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the target protein upon binding. While specific molecular dynamics simulations for this compound are not available, the general principles derived from simulations of other flavonoids can be informative.

Table 2: Illustrative Examples of Molecular Docking Studies on Chrysin

Target ProteinPredicted Binding Affinity/InteractionImplicationReference
Not SpecifiedNot SpecifiedNot Specified

Note: Specific molecular docking and dynamics simulation data for this compound are not available in the reviewed literature. The table is presented as a template for potential future research.

Cellular and Subcellular Mechanistic Elucidation

The cellular and subcellular effects of this compound are not well-documented. However, the extensive research on its aglycone, chrysin, provides a strong basis for hypothesizing its potential mechanisms of action within a cellular context. It is crucial to reiterate that the glycosidic moiety will likely impact the compound's cellular uptake, bioavailability, and ultimately, its biological activity.

Modulation of Cellular Signaling Pathways (e.g., AKT/MAPK)

Studies on chrysin have consistently demonstrated its ability to modulate key cellular signaling pathways, including the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cell survival, proliferation, and differentiation.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and is often dysregulated in cancer. Research has shown that chrysin can inhibit the phosphorylation of AKT, thereby suppressing the downstream signaling cascade that promotes cell survival. nih.gov This inhibition can lead to the induction of apoptosis in cancer cells.

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another crucial signaling network that chrysin has been shown to modulate. Depending on the cellular context, chrysin can either inhibit or activate different branches of the MAPK pathway, leading to diverse cellular outcomes such as apoptosis or cell cycle arrest.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Experimental Cell Lines

A significant body of evidence points to the pro-apoptotic effects of chrysin in a variety of cancer cell lines. Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis, and its evasion is a hallmark of cancer.

Chrysin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistic studies have revealed that chrysin can increase the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Cell Cycle Regulation in Cellular Models

The ability to control the cell cycle is fundamental to preventing uncontrolled cell proliferation, a defining feature of cancer. Chrysin has been reported to induce cell cycle arrest at various phases, most commonly at the G1 or G2/M phase, in different cancer cell types.

This cell cycle arrest is often mediated by the modulation of key regulatory proteins. For instance, chrysin has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and downregulate the expression of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.

Table 3: Summary of Cellular and Subcellular Effects of Chrysin in Preclinical Studies

Cellular ProcessKey Molecular Effects of ChrysinExperimental Model(s)Reference
Signaling Pathway Modulation Inhibition of AKT phosphorylationVarious Cancer Cell Lines nih.gov
Modulation of ERK, JNK, and p38 MAPK pathwaysVarious Cancer Cell Lines
Apoptosis Induction Increased Bax/Bcl-2 ratio, Caspase activationVarious Cancer Cell Lines
Cell Cycle Regulation G1 or G2/M phase arrest, Upregulation of p21/p27Various Cancer Cell Lines

Note: This table summarizes the effects of the aglycone chrysin, as direct experimental data for this compound is limited.

Enzymatic Interactions and Regulatory Mechanisms of this compound

Chrysin and its derivatives have been the subject of numerous studies to understand their interactions with various enzymes and their potential to regulate key metabolic pathways. These investigations are crucial for determining the therapeutic potential and possible drug interactions of these natural compounds.

Inhibition of Carbohydrate-Metabolizing Enzymes

This compound's aglycone, chrysin, and other related flavonoids have demonstrated inhibitory effects on carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. researchgate.netnih.gov These enzymes are critical for the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov

Plant-derived polyphenolic compounds are of increasing interest as potential inhibitors of these enzymes due to their perceived safety and potentially lower incidence of gastrointestinal side effects compared to synthetic drugs. nih.gov The inhibitory potential of flavonoids against α-amylase and α-glucosidase is often linked to the number of hydroxyl groups on their B ring. researchgate.net

While specific studies on this compound are limited, research on similar flavonoid glycosides provides valuable insights. For instance, hesperidin, a flavonoid glycoside, has been shown to inhibit α-glucosidase in a dose-dependent manner. nih.gov Similarly, neohesperidin (B1678168) has demonstrated a significant inhibitory effect on α-amylase. cabidigitallibrary.org The inhibitory activity of these compounds underscores the potential of flavonoid glycosides, including this compound, as modulators of carbohydrate metabolism.

Modulation of Cytochrome P450 Enzymes (CYPs) and Drug Transporters in Experimental Models

Chrysin and its major metabolites, chrysin-7-sulfate and chrysin-7-glucuronide, have been found to interact with cytochrome P450 (CYP) enzymes and various drug transporters. nih.gov These interactions are significant as they can affect the metabolism and transport of other drugs, potentially leading to drug-drug interactions.

In vitro studies have shown that chrysin and its conjugates can significantly inhibit certain CYP enzymes, such as CYP2C9, and drug transporters like organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2). nih.gov The conjugated metabolites of chrysin, which are found at higher concentrations in the bloodstream than chrysin itself, have been identified as potent inhibitors of some of these biotransformation enzymes and transporters. nih.gov

Table 1: Inhibitory Effects of Chrysin and its Metabolites on CYPs and Drug Transporters

CompoundTarget ProteinEffect
ChrysinCYP2C9Inhibition
Chrysin-7-sulfateCYP2C9, OATP1B1, OATP1B3, OATP2B1, BCRPStrong Inhibition
Chrysin-7-glucuronideCYP2C9, OATP1B1, OATP1B3, OATP2B1, BCRPStrong Inhibition

This table summarizes the observed inhibitory effects of chrysin and its primary metabolites on various cytochrome P450 enzymes and drug transporters based on in vitro studies.

Given that chrysin is a component of some dietary supplements, its high intake could potentially interfere with the metabolism and transport of co-administered drugs. nih.gov

Aromatase Inhibition Studies

Chrysin has been investigated for its potential to inhibit aromatase (CYP19), a key enzyme in the biosynthesis of estrogens from androgens. nih.gov The inhibition of aromatase is a therapeutic strategy for hormone-dependent breast cancer. nih.gov

Numerous in vitro studies have indicated that chrysin possesses aromatase inhibitory properties. nih.gov However, the effectiveness of chrysin as an aromatase inhibitor has been described as moderate in some contexts. nih.gov It is suggested that chrysin's potential in this area could be beneficial in the prevention and treatment of estrogen-dependent diseases. nih.gov

Investigation of Biological Activities in Experimental Models

The biological activities of chrysin and its glycosides have been explored in various experimental models, revealing their potential in several therapeutic areas.

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Chrysin has demonstrated significant antioxidant properties. nih.gov The body has an endogenous antioxidant system to counteract the damaging effects of reactive oxygen species (ROS), which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Studies on chrysin derivatives have shown their ability to modulate the Keap1/Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses. mdpi.com By interacting with Keap1, these compounds can lead to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.com

In vivo studies have shown that chrysin can positively influence the enzymatic antioxidant system. For example, in a rat model of paracetamol-induced nephrotoxicity, chrysin administration led to an increase in the activities of antioxidant enzymes such as SOD, CAT, and GSH-Px. nih.gov Similarly, in rats exposed to the organophosphate propetamphos, chrysin treatment helped to restore the levels of these antioxidant enzymes. nih.gov

Table 2: Effect of Chrysin on Antioxidant Enzyme Activity in Rats

ConditionEnzymeEffect of Chrysin
Paracetamol-induced nephrotoxicitySOD, CAT, GSH-PxIncreased activity
Propetamphos exposureSOD, CAT, GSH-PxRemedial/recovery alterations

This table illustrates the modulatory effect of chrysin on key antioxidant enzymes in different in vivo experimental models.

These findings highlight the ability of chrysin to bolster the body's natural antioxidant defenses, which is a crucial aspect of its protective effects against oxidative stress-induced cellular damage.

Non-Enzymatic Antioxidant Defense Systems

Chrysin has demonstrated the ability to bolster non-enzymatic antioxidant defenses in various preclinical models. In studies involving rats with hypercholesterolemia, oral administration of chrysin led to an increase in the levels of non-enzymatic antioxidants such as glutathione (GSH), vitamin C, and vitamin E. nih.govaiu.edu.ly Similarly, in a model of type 1 diabetes in rats, chrysin administration elevated the concentration of reduced glutathione in the eye lenses. nih.gov This suggests that chrysin can counteract oxidative stress by enhancing the endogenous non-enzymatic antioxidant capacity, which is crucial for protecting cells from damage induced by reactive oxygen species (ROS). nih.govnih.gov

Nrf2 Pathway Activation in Oxidative Stress Models

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant and anti-inflammatory responses. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus, promoting the expression of antioxidant enzymes. nih.gov Chrysin has been shown to modulate this critical defense pathway. In models of epilepsy, chrysin nanoparticles were found to upregulate Nrf2, along with its downstream targets heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1), thereby alleviating oxidative stress. researchgate.net This activation of the Nrf2/antioxidant response element (ARE)/HO-1 signaling pathway is considered a key mechanism for its neuroprotective effects. researchgate.net While some studies highlight chrysin's role in activating the Nrf2 pathway to mitigate cellular damage researchgate.net, the context is critical, as sustained hyperactivation of Nrf2 in cancer cells can promote survival and chemoresistance. researchgate.net Derivatives of chrysin have also been studied, demonstrating that they can act as Nrf2 activators, which allows for the dissociation of Nrf2 from its inhibitor Keap1 and subsequent up-regulation of protective enzymes like HO-1. nih.govresearchgate.net

Anti-inflammatory Pathways and Mediators in Experimental Systems

Chrysin exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. aiu.edu.ly Studies have shown that chrysin can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Its mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov In experimental models, chrysin administration has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov For instance, in diabetic mice, chrysin treatment led to a reduction in IL-1β and TNF-α. nih.gov Similarly, in models of cerebral injury, chrysin reduced these same pro-inflammatory factors through the induction of the PI3K/Akt signaling pathway. mdpi.com

Experimental ModelKey Inflammatory MediatorObserved Effect of ChrysinSignaling Pathway Implicated
Diabetic Nude MiceIL-1β, TNF-αDecreaseNot specified
Cerebral Ischemia/ReperfusionTNF-α, IL-1β, IL-6DecreasePI3K/Akt
Cisplatin-induced HepatotoxicityNF-κB, TNF-α, COX-2, iNOSDecreaseNF-κB
Doxorubicin-induced CardiotoxicityNF-κB, TNF-α, COX-2, iNOSDecreaseNF-κB
Caco-2 Cells (Intestinal Inflammation)PGE2DecreaseNF-κB

Anticancer and Antiproliferative Effects in Cell Lines and Animal Models (mechanistic focus)

Chrysin has been extensively investigated for its anticancer potential, demonstrating the ability to suppress cell proliferation and induce apoptosis across a wide range of cancer cell lines. nih.govnih.gov The antiproliferative effects are mediated through various molecular mechanisms. In cervical cancer cell lines (including HPV-positive and HPV-negative types), chrysin selectively inhibited cell proliferation, induced apoptosis, and triggered mitochondrial redox imbalance, with minimal effect on non-cancerous epithelial cells. nih.gov In skin cancer models, chrysin was found to inhibit neoplastic transformation by arresting the cell cycle. nih.gov Furthermore, in lung cancer cells, chrysin's growth-inhibiting effects have been linked to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov The compound's cytotoxic effects are a key component of its ability to inhibit the growth and proliferation of cancer cells. nih.gov

Angiogenesis and Metastasis Inhibition Studies

A crucial aspect of chrysin's anticancer activity is its ability to inhibit angiogenesis and metastasis. nih.govplos.org Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Chrysin has been shown to disrupt this process by decreasing the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor. mdpi.comnih.gov This effect has been observed in both melanoma cells and human umbilical vein endothelial cells (HUVECs). nih.gov

Metastasis, the spread of cancer cells to distant organs, is often mediated by matrix metalloproteinases (MMPs) that degrade the extracellular matrix. mdpi.com Chrysin has been found to suppress the expression of MMP-9 in gastric cancer cells. plos.org The underlying mechanism involves the blockade of the AP-1 transcription factor through the suppression of the JNK1/2 and ERK1/2 signaling pathways. plos.org By inhibiting these key processes, chrysin demonstrates potential in controlling the progression and spread of tumors in preclinical settings. mdpi.comnih.gov

Cancer ModelMolecular TargetPathway(s) InhibitedOutcome
Melanoma, HUVECsVEGF-ANot specifiedReduced Angiogenesis
Breast CancerSTAT3Hypoxia-induced signalingAbrogated Lung Metastasis
Gastric CancerMMP-9JNK1/2, ERK1/2 -> AP-1Reduced Cell Invasion
MelanomaMMP-2Not specifiedSuppressed Metastasis

Anti-diabetic Potential in Experimental Models

Chrysin has shown promise as an anti-diabetic agent in several experimental models. In athymic nude mice with diabetes, chrysin administration resulted in significant antihyperglycemic effects and reduced triglyceride blood levels. nih.gov The effects were comparable to those of metformin, a standard anti-diabetic drug. nih.govdoaj.org The mechanism for its anti-diabetic action may be related to its anti-inflammatory properties, as it was shown to decrease pro-inflammatory cytokines involved in the development of diabetes. nih.govdoaj.org In another study on rats with type 1 diabetes, chrysin was found to reduce oxidative stress in the eye lenses, a common site of diabetic complications, although it did not affect blood glucose levels in that particular model. nih.gov Research in diabetic nephropathy models indicates that chrysin can improve insulin (B600854) resistance, renal function, and lipid accumulation by modulating the AMPK signaling pathway. nih.gov

Neuroprotective Mechanisms in Preclinical Models

Chrysin exerts neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govnih.gov It has been explored in various preclinical models of neurological disorders, including epilepsy, ischemic stroke, and Parkinson's disease. nih.govresearchgate.net A key mechanism is its ability to mitigate oxidative stress and neuroinflammation. nih.govresearchgate.net For instance, in models of cerebral ischemia/reperfusion injury, chrysin reduces oxidative stress and inflammation by activating the PI3K/Akt signaling pathway. mdpi.com In epilepsy models, its neuroprotective effects are linked to the activation of the Nrf2/ARE/HO-1 pathway. researchgate.net Additionally, chrysin has been shown to modulate the GABAA receptor, which may contribute to its neuroprotective potential by influencing inhibitory neurotransmission in the brain. nih.govresearchgate.net By regulating apoptotic markers, such as downregulating Bax and caspase-3 while upregulating Bcl-2, chrysin helps prevent neuronal cell death in the context of neuroinflammatory conditions. nih.gov

Antimicrobial Activity against Pathogenic Strains

This compound has been noted for its potential antimicrobial properties against a variety of pathogens. smolecule.com While research into the specific efficacy of the glycoside form is ongoing, studies on its aglycone, chrysin, and other derivatives provide insight into its potential mechanisms. Chrysin has demonstrated antibacterial effects, which are believed to stem from its ability to disrupt the integrity of the microbial cell wall and membrane. researchgate.net Furthermore, chrysin has shown antiviral properties against several viruses, including human rhinoviruses (HRV), influenza H1N1, and coxsackievirus B3 (CVB3). nih.gov The synthesis of chrysin derivatives, such as those incorporating 1,2,3-triazoles, has been pursued to enhance and better understand their antiviral capabilities. researchgate.net

Other Investigated Biological Activities (e.g., anti-hypertensive, anticonvulsant, hepatoprotective)

Beyond its antimicrobial potential, this compound is investigated for a range of other biological activities, largely based on the known effects of its core structure, chrysin. Chrysin has been identified in preclinical studies as having anti-hypertensive, hepatoprotective, and anticonvulsant properties. researchgate.netresearchgate.netnih.gov Its potential role in epilepsy has been highlighted, and it has been studied for its ability to protect the liver. researchgate.netmdpi.com These diverse activities underscore the therapeutic potential of chrysin and its derivatives in various physiological contexts.

Structure-Activity Relationship (SAR) Studies

The biological activities of chrysin and its derivatives are intrinsically linked to their chemical structure. bohrium.comresearchgate.net SAR studies aim to elucidate how specific structural features influence their pharmacological effects.

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety, significantly alters the pharmacological profile of chrysin. The presence of the large neohesperidoside group at the 7-hydroxyl position in this compound is a critical modification. While the aglycone chrysin suffers from poor bioavailability due to low water solubility and rapid metabolism, glycosylation can be a strategy to improve absorption and in vivo efficacy. researchgate.netjocpr.comnih.gov The 7-O position is the primary site for phase II metabolism, where glucuronide and sulfate (B86663) conjugates are formed, leading to rapid elimination. frontiersin.org By masking this metabolic hotspot, the glycoside can act as a prodrug, potentially improving the delivery and systemic exposure to the active chrysin aglycone following enzymatic hydrolysis in the body. mdpi.com

Role of Flavone (B191248) Ring Substitutions in Biological Modulation

The flavone scaffold of chrysin, consisting of two phenyl rings (A and B) and a heterocyclic C ring, offers multiple sites for modification to modulate its biological activity. bohrium.comresearchgate.netnih.gov

A-Ring: The hydroxyl groups at the C-5 and C-7 positions on the A-ring are considered crucial for many of chrysin's biological functions. tbzmed.ac.irtbzmed.ac.ir Modifications at these sites have been shown to alter bioactivity, with studies suggesting that introducing small hydrophobic substituents can enhance its effects. jocpr.com

B-Ring: The B-ring, which is unsubstituted in chrysin, is another key target for derivatization. nih.gov Adding substituents to this ring has been shown to play an important role in the cytotoxic activities of chrysin derivatives. nih.gov

The strategic modification of these rings allows for the synthesis of derivatives with potentially enhanced potency and selectivity for various therapeutic targets. bohrium.com

Table 1: Impact of Structural Modifications on Chrysin's Biological Activity

Structural FeatureModificationImpact on Biological Activity
Glycosylation Addition of sugar moiety at 7-O positionAlters solubility, metabolism, and bioavailability; can act as a prodrug. jocpr.comnih.gov
A-Ring Substitution at 5- and 7-hydroxyl positionsModulates bioactivity; small hydrophobic groups may increase efficacy. jocpr.com
B-Ring Introduction of substituentsPlays a significant role in modulating cytotoxic and other biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to predict the biological activity of chemical compounds based on their structural properties. For flavonoids like chrysin, QSAR studies can help in designing and screening new derivatives with improved therapeutic potential by identifying the key molecular features that correlate with a specific biological effect. These models are instrumental in prioritizing synthetic efforts toward compounds with the most promising profiles.

Metabolic Fate and Biotransformation in Experimental Systems

The therapeutic efficacy of chrysin is heavily constrained by its metabolic fate. Following oral administration, chrysin exhibits very low bioavailability, estimated to be less than 1% in humans. frontiersin.orgtbzmed.ac.ir This is attributed to two main factors: poor aqueous solubility and extensive, rapid metabolism. researchgate.net

The primary metabolic pathway for chrysin is phase II conjugation, which occurs predominantly in the intestines and liver. frontiersin.orgnih.gov The 7-hydroxyl group is the main site of biotransformation, where it undergoes glucuronidation and sulfation to form chrysin-7-O-glucuronide and chrysin-7-O-sulfate. frontiersin.orgnih.gov These water-soluble metabolites are then readily eliminated from the body. tbzmed.ac.ir

For this compound, the metabolic process begins with the hydrolysis of the glycosidic bond, likely by intestinal enzymes, to release the chrysin aglycone. mdpi.com Once liberated, the aglycone is subject to the same rapid phase II metabolism. Efflux transporters, such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 2 (MRP2), also play a role by actively pumping chrysin conjugates out of cells, further limiting systemic exposure. mdpi.comnih.gov

Interaction with Plasma Proteins (e.g., Serum Albumin) in vitro

The interaction of chrysin and its primary conjugated metabolites with plasma proteins, particularly serum albumin, has been a subject of in vitro investigation. Chrysin itself has been observed to bind to human serum albumin (HSA), primarily at the subdomain IIIA. rsc.org

Studies comparing chrysin and its metabolites, chrysin-7-sulfate (C7S) and chrysin-7-glucuronide (C7G), have revealed differences in their binding affinities to HSA. researchgate.netnih.gov In one study, C7S exhibited a threefold higher binding affinity for HSA compared to the parent chrysin, while C7G showed a threefold lower affinity. researchgate.netnih.gov These flavonoids are thought to occupy Sudlow's Site I on the HSA molecule. researchgate.netnih.gov

The binding of these compounds to bovine serum albumin (BSA) did not show significant species-related differences when compared to HSA. researchgate.netnih.gov The stronger interaction of C7S with HSA suggests it has a more significant potential to displace other ligands bound to Sudlow's Site I than chrysin itself. researchgate.netnih.gov This was further demonstrated by the ability of C7S to effectively displace the mycotoxin ochratoxin A from both human and rat albumins in vitro. nih.gov Molecular modeling has suggested that the simultaneous binding of C7S and ochratoxin A to albumin can alter the binding mode of the mycotoxin. nih.gov

Preclinical Pharmacokinetic Profiles in Animal Models (excluding human bioavailability)

Preclinical studies in animal models have provided insights into the pharmacokinetic profile of chrysin and its metabolites. In rats, the oral bioavailability of chrysin is exceedingly low, approaching zero, due to its rapid and extensive metabolism into sulfate and glucuronide conjugates. nih.gov Following an oral dose in rats, chrysin itself was not detected in the systemic circulation; however, its glucuronide conjugate was readily measured. nih.gov For chrysin glucuronide in rats, the maximum plasma concentration (Cmax) was observed to be 364.6 ± 118.7 µg/L, with a time to reach Cmax (Tmax) of 3.6 ± 0.6 hours and a half-life (t1/2) of 3.0 ± 1.9 hours. nih.gov The area under the plasma concentration-time curve (AUC∞) for chrysin glucuronide was 2,701.4 ± 962.9 µg·hr/L. nih.gov

In mice, oral administration of chrysin also resulted in the detection of its metabolites, chrysin-7-O-glucuronide and chrysin-7-O-sulfate, in the plasma. researchgate.net The plasma binding of chrysin in animal models is estimated to be very high, exceeding 99%. researchgate.net Studies in rats with induced type 1 diabetes showed that oral administration of chrysin did not significantly alter most measured parameters of the skeletal system, though some minor improvements in bone mineralization were noted. mdpi.com Other studies in rats have investigated the effects of chrysin on myocardial oxidative stress and drug-induced bone loss. nih.govmdpi.com

Future Perspectives and Research Directions

Advancements in High-Throughput Screening and Omics Technologies for Flavonoid Research

The fields of flavonoid research and drug discovery are being revolutionized by high-throughput screening (HTS) and "omics" technologies. frontiersin.orgnih.gov HTS allows for the rapid testing of vast libraries of compounds, accelerating the identification of flavonoids with desirable biological activities. This is complemented by the integration of various omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—which provide a holistic view of the biological processes influenced by flavonoids. frontiersin.orgmaxapress.com

Multi-omics analysis, in particular, has become a powerful tool for uncovering the chemical diversity and regulatory mechanisms of flavonoid biosynthesis in medicinal plants. frontiersin.orgnih.gov By combining transcriptomic and metabolomic data, researchers can effectively identify genes associated with the production of specific flavonoids and understand how their expression correlates with the accumulation of these compounds. mdpi.comoup.com For instance, studies have successfully used these approaches to elucidate the flavonoid metabolic pathways in various plants and identify key enzymes and regulatory genes. oup.commdpi.com This comprehensive data facilitates the discovery of novel flavonoids and provides a foundation for metabolic engineering efforts. mdpi.commdpi.com

Table 1: Impact of Omics Technologies on Flavonoid Research

Omics TechnologyApplication in Flavonoid ResearchKey Outcomes
Genomics Identification of genes involved in flavonoid biosynthesis pathways. frontiersin.orgDiscovery of novel enzymes and regulatory factors. maxapress.com
Transcriptomics Analysis of gene expression patterns related to flavonoid production under different conditions. frontiersin.orgnih.govUnderstanding the transcriptional regulation of flavonoid biosynthesis. frontiersin.orgnih.gov
Proteomics Identification and quantification of proteins involved in flavonoid metabolism. mdpi.comElucidation of enzymatic functions and protein-protein interactions. nih.gov
Metabolomics Profiling and quantification of flavonoid compounds and other metabolites. nih.govmdpi.comDiscovery of new flavonoid structures and understanding metabolic fluxes.
Multi-omics Integrated analysis of genomic, transcriptomic, proteomic, and metabolomic data. frontiersin.orgnih.govComprehensive understanding of flavonoid biosynthesis and regulation. oup.com

Exploration of Novel Biosynthetic Pathways and Engineering Strategies

A significant frontier in flavonoid research is the exploration and engineering of biosynthetic pathways to produce known and novel compounds. researchgate.net While the general phenylpropanoid pathway is well-established, leading from phenylalanine to the chalcone (B49325) backbone of flavonoids, there is still much to discover about the specific enzymatic steps that create the vast diversity of flavonoid structures found in nature. frontiersin.orgmdpi.comwikipedia.org

Researchers are actively seeking to identify and characterize new enzymes from various plant species to expand the toolkit for metabolic engineering. frontiersin.org Synthetic biology and metabolic engineering strategies are being employed to introduce plant biosynthetic pathways into microbial hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.gov This approach offers a sustainable and scalable alternative to traditional plant extraction or chemical synthesis for producing valuable flavonoids. nih.govnih.gov By assembling novel combinations of genes from different organisms, scientists can create artificial pathways to produce specific flavonoids, including those not found in nature. nih.govnih.gov

Development of Advanced Synthetic Methodologies for Complex Analogues

While biotechnological production is promising, chemical synthesis remains a crucial tool for creating complex flavonoid analogues with potentially enhanced properties. nih.gov Traditional chemical synthesis of flavonoids can be complex and expensive due to their intricate structures. researchgate.net However, modern synthetic methodologies are being developed to overcome these challenges. mdpi.com

These advanced methods include stereoselective synthesis techniques that allow for the creation of specific enantiomers of flavonoids, which is critical as different stereoisomers can have vastly different biological activities. mdpi.com Other innovative approaches involve greener catalytic processes and the use of novel reagents to improve reaction efficiency and yield. researchgate.net The ability to synthesize a wide range of flavonoid analogues is essential for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a flavonoid influences its biological function. nih.gov

Deeper Elucidation of Molecular Mechanisms via Systems Biology Approaches

Understanding the precise molecular mechanisms by which flavonoids exert their effects is a key area of ongoing research. Systems biology, which integrates computational and experimental approaches, is proving invaluable in this endeavor. escholarship.org By analyzing the complex interactions between flavonoids and various biological networks, researchers can move beyond identifying single targets to understanding the broader systemic effects. nih.gov

Bioinformatics analyses of large datasets of flavonoids and their known protein targets have revealed that these compounds can modulate multiple signaling pathways involved in a range of diseases. nih.govnih.gov For example, network analysis can identify key protein hubs and modules that are affected by flavonoid treatment, providing insights into their mechanisms of action. nih.gov This systems-level understanding is crucial for predicting the therapeutic effects and potential side effects of flavonoids like Chrysin (B1683763) 7-O-neohesperidoside.

Investigation of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

A growing body of evidence suggests that the biological effects of flavonoids can be significantly enhanced when they are combined with other phytochemicals or conventional therapeutic agents. vaia.com This phenomenon, known as synergy, means that the combined effect of two or more compounds is greater than the sum of their individual effects. sci-hub.senih.gov

For instance, studies have shown that chrysin, the aglycone of Chrysin 7-O-neohesperidoside, exhibits synergistic effects with the antibiotic colistin (B93849) against the bacterium Acinetobacter baumannii. nih.gov Another study demonstrated that the combination of chrysin and kaempferol (B1673270) had a synergistic neuroprotective effect in a model of cerebral ischemia. nih.gov Investigating these synergistic interactions is a promising strategy for developing more effective therapeutic combinations with potentially lower doses and reduced side effects. nih.govresearchgate.net The mechanisms underlying these synergies can involve enhanced bioavailability, complementary mechanisms of action, or the inhibition of drug resistance pathways. researchgate.net

Application of Artificial Intelligence and Machine Learning in Flavonoid Drug Discovery (preclinical focus)

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming preclinical drug discovery, and flavonoid research is no exception. nih.govmdpi.com These computational tools can analyze vast and complex datasets to identify patterns and make predictions that would be impossible for humans alone. researchgate.net In the context of flavonoid research, AI and ML are being used to:

Predict Biological Activity: AI models can be trained on existing data to predict the biological activities of new or uncharacterized flavonoids based on their chemical structures. nih.govnih.gov

Optimize Extraction and Synthesis: Machine learning algorithms can be used to optimize the conditions for extracting flavonoids from natural sources or for synthesizing them in the lab. mdpi.com

Identify Potential Drug Targets: AI can analyze biological data to identify potential protein targets for flavonoids and predict the strength of their interactions. nih.gov

Design Novel Flavonoid Analogues: Generative AI models can be used to design novel flavonoid structures with desired properties, such as enhanced efficacy or improved pharmacokinetic profiles. nih.gov

By accelerating the early stages of drug discovery, AI and ML have the potential to significantly reduce the time and cost of developing new flavonoid-based therapeutics. mdpi.com

Sustainable Production and Biotechnological Approaches for this compound

Meeting the potential future demand for this compound and other valuable flavonoids will require sustainable and scalable production methods. frontiersin.org Traditional plant extraction can be limited by low yields, variability in plant material, and environmental factors. nih.gov Chemical synthesis, while powerful for creating analogues, can be expensive and generate hazardous waste for large-scale production. nih.gov

Biotechnological approaches, particularly microbial fermentation, offer a promising solution. frontiersin.orgresearchgate.netresearchgate.net By engineering microorganisms like E. coli or yeast to produce specific flavonoids, it is possible to achieve high yields in a controlled and environmentally friendly manner. nih.govbiotechrep.ir Another innovative approach involves using photosynthetic organisms like cyanobacteria as sustainable production platforms, which utilize carbon dioxide as a primary carbon source. acs.org Furthermore, enzymatic and cell-free synthesis systems are being developed to produce flavonoid glycosides with high specificity and efficiency. nih.govacs.org These advancements in biotechnology will be crucial for the sustainable and cost-effective production of this compound for future applications.

Q & A

Q. What standardized methods are recommended for quantifying Chrysin 7-O-neohesperidoside in plant extracts?

Answer: Quantification typically employs LC/MS with a calibration curve. Prepare a stock solution by dissolving a precisely weighed standard in 50% methanol, then dilute to concentrations (e.g., 0.1–50.0 µg/mL). Analyze each concentration in sextuplicate to ensure precision. The regression equation (y = Ax + B) is derived from peak area vs. concentration data. Filter samples (0.45 µm) to remove particulates before injection .

Q. How is the structural identity of this compound confirmed in purified samples?

Answer: Use a combination of NMR (¹H, ¹³C, 2D experiments) and mass spectrometry (HRMS or ESI-MS) to confirm the glycosidic linkage and aglycone structure. Compare spectral data with published values for this compound (CAS 35775-46-3) and validate purity via HPLC (≥95% peak homogeneity) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the antiproliferative effects of this compound in cell-based assays?

Answer:

  • Dose range: Test 5–7 concentrations (e.g., 1–100 µM) to establish IC₅₀ values.
  • Controls: Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., doxorubicin).
  • Assay duration: 48–72 hours to capture apoptosis/proliferation endpoints.
  • Viability assays: Use MTT or resazurin, normalized to cell count at time of treatment.
  • Triplicate experiments: Ensure statistical power (n ≥ 3 independent replicates) .

Q. How can computational approaches predict the molecular interactions of this compound with biological targets?

Answer:

  • Molecular docking: Use software (AutoDock Vina, Schrödinger) to model binding to targets (e.g., SARS-CoV-2 3CL protease, as done for structurally similar flavonoid glycosides).
  • Parameters: Set grid boxes covering active sites, validate docking poses with MD simulations.
  • Validation: Compare results with in vitro enzymatic inhibition assays (e.g., IC₅₀ determination) .

Q. How should researchers address discrepancies in pharmacokinetic data for this compound across studies?

Answer:

  • Standardize protocols: Use identical solvents (e.g., 50% methanol for solubility), administration routes, and animal models.
  • Bioanalytical validation: Ensure LC/MS methods are cross-validated between labs (e.g., spike-and-recovery tests).
  • Meta-analysis: Pool data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., diet, metabolism) .

Q. What strategies optimize the isolation of this compound from complex plant matrices?

Answer:

  • Extraction: Use 70% ethanol or methanol (v/v) at 50°C for 1–2 hours.
  • Purification: Employ column chromatography (e.g., Diaion HP-20 resin) followed by semi-preparative HPLC (C18 column, 30–70% acetonitrile gradient).
  • Purity checks: Monitor fractions via TLC (UV 254 nm) and confirm with NMR .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?

Answer:

  • Feasibility: Ensure access to sufficient compound quantities (e.g., ≥95% purity from suppliers like BioBioPha).
  • Novelty: Investigate understudied mechanisms (e.g., epigenetic modulation vs. antioxidant effects).
  • Ethics: Comply with animal welfare guidelines for in vivo studies.
  • Relevance: Align with funding priorities (e.g., cancer therapeutics, antiviral agents) .

Q. What statistical methods are essential for analyzing dose-response relationships in this compound bioactivity studies?

Answer:

  • Nonlinear regression: Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Error bars: Report SEM or SD for triplicate measurements.
  • ANOVA/T-tests: Compare treatment groups with post-hoc corrections (e.g., Tukey’s test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.